![molecular formula C13H18N6 B14626534 N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline CAS No. 58649-68-6](/img/structure/B14626534.png)
N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline is a complex organic compound that features a triazole ring, a hydrazinyl group, and an aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline typically involves the reaction of aniline derivatives with triazole compounds. One common method includes the condensation of N,N-diethyl-3-methylaniline with 3H-1,2,4-triazole-3-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted aniline derivatives .
Applications De Recherche Scientifique
N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and hydrazinyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-3-methylbenzamide: Shares the diethyl and methyl groups but lacks the triazole and hydrazinyl functionalities.
N,N-Diethyl-3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)benzene-1: Contains a similar triazole ring but with different substituents.
Uniqueness
N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and hydrazinyl group allows for versatile reactivity and potential interactions with a wide range of molecular targets .
Propriétés
Numéro CAS |
58649-68-6 |
|---|---|
Formule moléculaire |
C13H18N6 |
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
N,N-diethyl-3-methyl-4-(1H-1,2,4-triazol-5-yldiazenyl)aniline |
InChI |
InChI=1S/C13H18N6/c1-4-19(5-2)11-6-7-12(10(3)8-11)16-18-13-14-9-15-17-13/h6-9H,4-5H2,1-3H3,(H,14,15,17) |
Clé InChI |
ROSLMJITYFLVMM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=NN2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


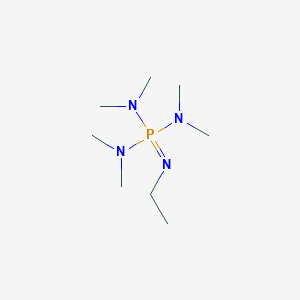
![Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14626460.png)


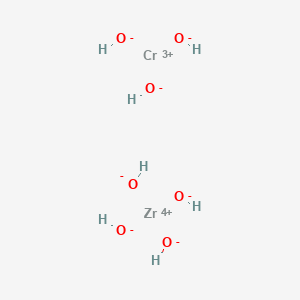
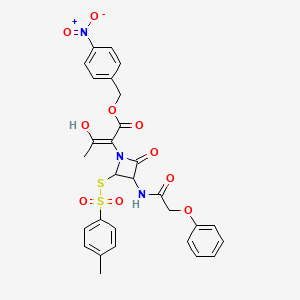
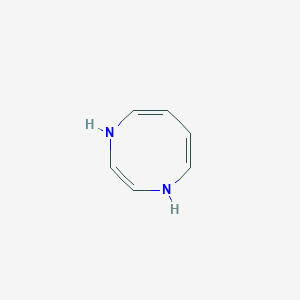
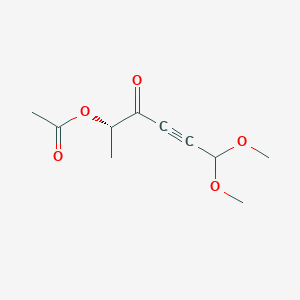
![1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene](/img/structure/B14626506.png)
![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B14626530.png)
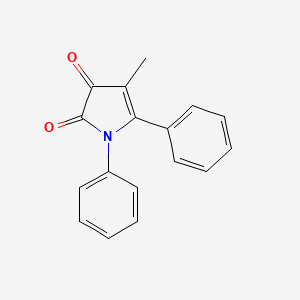

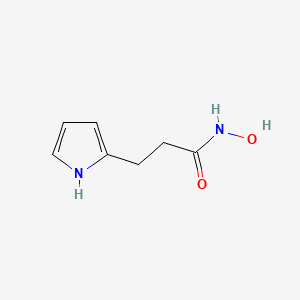
![n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14626547.png)
